Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate
Overview
Description
“Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate” is a synthetic compound with great potential in various fields of research and industry. It is a di-unsaturated α-amino acid derivative . The molecular formula is C12H11F2NO3 and the average mass is 255.217 Da .
Synthesis Analysis
The synthesis of “Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate” involves the conjugated addition of secondary amines, imidazole, and pyrazole to methyl 2-acetamidoacrylate in the presence of a catalyst . This results in the formation of β-Dialkylamino-α-alanine and β-(N-heteroaryl)-α-alanine derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate” is defined by its molecular formula C12H11F2NO3 . The monoisotopic mass is 255.070694 Da .Chemical Reactions Analysis
“Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate” can react with Grignard’s reagents in a catalytic reaction to afford α-amino esters . It can also form thermosensitive copolymers with methyl acrylate .Scientific Research Applications
Asymmetric Hydrogenation
Asymmetric hydrogenation of similar substrates, such as methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate, has been developed using rhodium catalysts. This process is characterized by high enantioselectivity and complete conversion, suggesting potential applications in the synthesis of chiral molecules or drug intermediates (Lyubimov, Petrovskii, Rastorguev, & Davankov, 2010).
Ligand-free Palladium Catalysis
Ligand-free palladium catalysis has been used for coupling substituted aryl bromides with methyl 2-acetamido acrylate, leading to the synthesis of enantiopure substituted phenylalanines. This method emphasizes the utility of such compounds in organic synthesis and the development of pharmaceuticals (Willans, Mulders, Vries, & Vries, 2003).
Polymer Research
Innovative polymeric materials have been synthesized incorporating acetamido phenyl groups, highlighting the role of such moieties in enhancing thermal and electrical properties of polymers. This suggests applications in material science, especially for electronic and thermal management applications (Biryan & Pihtili, 2021).
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of α-(acetamido)acrylates using specific rhodium complexes and chiral ligands has been studied, showing remarkable effects of ligand substituents and hydrogen pressure on enantioselectivity. Such studies contribute to the fine-tuning of catalytic reactions for the production of chiral compounds (Kuwano, Sawamura, & Ito, 2000).
Electroactive Hydrogels
Development of poly(methyl 2-acetamidoacrylic acrylate) hydrogels for use in artificial actuators indicates the potential of such compounds in biomedical engineering, specifically for developing responsive materials that can actuate in response to electrical stimuli (Ha, Kim, Park, Lee, & Paik, 2013).
properties
IUPAC Name |
methyl (E)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO3/c1-7(16)15-11(12(17)18-2)6-8-5-9(13)3-4-10(8)14/h3-6H,1-2H3,(H,15,16)/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGSFWSIESODGA-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=C(C=CC(=C1)F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=C(C=CC(=C1)F)F)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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